molecular formula C6H3BrClN3 B1381277 6-Bromo-2-chloro-7H-pyrrolo[2,3-d]pyrimidine CAS No. 1638763-34-4

6-Bromo-2-chloro-7H-pyrrolo[2,3-d]pyrimidine

Cat. No. B1381277
CAS RN: 1638763-34-4
M. Wt: 232.46 g/mol
InChI Key: LINGCYUTYXJAJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-2-chloro-7H-pyrrolo[2,3-d]pyrimidine is an intermediate pyrrolo-pyrimidine compound used in the preparation of tyrosine kinase inhibitors, particularly oral signal transducers and activators of transcription 6 (STAT6) inhibitors .


Synthesis Analysis

Pyrrolo [2,3-d]pyrimidines have been synthesized based on molecular diversity. Their antiproliferative activity was evaluated against ER + (T47D) and triple-negative (MDA-MB-436) breast cancer cell lines . A green and simple Cu-catalyzed method for the efficient synthesis of 2-chloro-7-cyclopentyl- N,N -dimethyl-7H-pyrrolo [2,3-d]pyrimidine-6-carboxamide as the key intermediate in the synthetic approaches to pyrrolo [2,3-d]pyrimidine derivatives from 5-bromo-2,4-dichloropyrimidine through two routes in four steps and five steps, respectively .


Chemical Reactions Analysis

Pyrrolo [2,3-d]pyrimidines have been synthesized using various methods, including Cu-catalyzed reactions, microwave-assisted reactions, pyrrole-based reactions, Fischer indole-type synthesis, and aldehyde-based reactions . The reaction of 5-bromopyrimidin-4-amines with alkynes to synthesize pyrrolo [2,3-d]pyrimidines has been reported .

Scientific Research Applications

Drug Discovery Tyrosine Kinase Inhibitors

6-Bromo-2-chloro-7H-pyrrolo[2,3-d]pyrimidine serves as an intermediate in the synthesis of tyrosine kinase inhibitors. These inhibitors are crucial in the treatment of various cancers as they block specific enzymes (tyrosine kinases) that can stimulate cancer cell growth. The compound’s unique structure allows it to be used in the development of oral signal transducers and activators of transcription 6 (STAT6) inhibitors, which play a role in cell signaling and gene expression related to immune responses .

Organic Synthesis Versatile Reactions

This compound is utilized in various organic synthesis reactions due to its pyrrolopyrimidine structure. It has been involved in Cu-catalyzed reactions, microwave-assisted reactions, pyrrole-based reactions, Fischer indole-type synthesis, and aldehyde-based reactions. These methods are essential for creating complex molecules that can have pharmaceutical applications or serve as building blocks for more complex chemical syntheses .

properties

IUPAC Name

6-bromo-2-chloro-7H-pyrrolo[2,3-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrClN3/c7-4-1-3-2-9-6(8)11-5(3)10-4/h1-2H,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LINGCYUTYXJAJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC2=NC(=NC=C21)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901256079
Record name 6-Bromo-2-chloro-7H-pyrrolo[2,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901256079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-2-chloro-7H-pyrrolo[2,3-d]pyrimidine

CAS RN

1638763-34-4
Record name 6-Bromo-2-chloro-7H-pyrrolo[2,3-d]pyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1638763-34-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Bromo-2-chloro-7H-pyrrolo[2,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901256079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Bromo-2-chloro-7H-pyrrolo[2,3-d]pyrimidine
Reactant of Route 2
6-Bromo-2-chloro-7H-pyrrolo[2,3-d]pyrimidine
Reactant of Route 3
Reactant of Route 3
6-Bromo-2-chloro-7H-pyrrolo[2,3-d]pyrimidine
Reactant of Route 4
6-Bromo-2-chloro-7H-pyrrolo[2,3-d]pyrimidine
Reactant of Route 5
6-Bromo-2-chloro-7H-pyrrolo[2,3-d]pyrimidine
Reactant of Route 6
6-Bromo-2-chloro-7H-pyrrolo[2,3-d]pyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.